5-(3-Ethoxyphenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine
CAS No.:
Cat. No.: VC16307355
Molecular Formula: C17H17FN4OS
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17FN4OS |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 3-(3-ethoxyphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
| Standard InChI | InChI=1S/C17H17FN4OS/c1-2-23-14-8-5-7-12(10-14)16-20-21-17(22(16)19)24-11-13-6-3-4-9-15(13)18/h3-10H,2,11,19H2,1H3 |
| Standard InChI Key | ZTQOJMHHFRCNAD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=CC=C3F |
Introduction
5-(3-Ethoxyphenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic organic compound belonging to the class of triazole derivatives. It features a five-membered heterocyclic ring containing three nitrogen atoms, along with an ethoxy group and a fluorinated phenyl group linked through a methylthio moiety. This unique composition imparts distinct chemical and biological properties, making it of interest in medicinal chemistry and other scientific fields.
Synthesis
The synthesis of 5-(3-Ethoxyphenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves several key steps, which highlight the complexity and strategic use of functional groups to achieve the desired properties in the compound. These synthetic routes often involve organic chemistry methods such as nucleophilic substitution and condensation reactions.
Biological Activity and Potential Applications
The biological activity of 5-(3-Ethoxyphenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is influenced by its interactions with specific molecular targets such as enzymes or receptors. These interactions modulate their activity and influence various cellular pathways, potentially leading to therapeutic effects. The compound has potential applications in various scientific fields, including medicinal chemistry, particularly in the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Antimicrobial, anti-inflammatory, anticancer agents |
| Biological Research | Study of enzyme or receptor interactions |
Chemical Reactivity
The reactivity of 5-(3-Ethoxyphenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is influenced by its functional groups. Key reactions include nucleophilic substitutions and additions, which are essential for understanding how this compound interacts with biological systems and its potential applications.
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